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Compound of Interest
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Cat. No.: B179271

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosylsulfuric acid (NOHSOa) is a significant intermediate and reagent in various chemical
processes, including the production of caprolactam and as a diazotizing agent in the synthesis
of azo dyes. Accurate determination of its concentration is crucial for process control, quality
assurance, and safety. This document provides detailed application notes and protocols for the
titrimetric determination of nitrosylsulfuric acid concentration using two reliable redox titration
methods: Permanganate Titration (back-titration) and Cerimetric Titration.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the described titrimetric
methods.
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Parameter Permanganate Titration Cerimetric Titration
Titrant Concentration 0.1 N (0.02 M) KMnOa 0.1 N Ceric Ammonium Sulfate
_ ] Arsenic Trioxide (As20s3) or
Primary Standard Sodium Oxalate (Na2C204) )
Sodium Oxalate (NazC204)
Indicator Self-indicating (KMnQOa4) Ferroin indicator

) Colorless to persistent faint
Endpoint Color Change ik Orange to pale blue
pin

Back-titration of excess Direct titration of the analyte

Reaction Principle ) )
KMnOa with Na2C204 with Ce(1V)

Acidic medium (H2S0a4),
Key Reaction Conditions elevated temperature (approx. Acidic medium (H2S0a4)
60-70°C for back-titration)

Method 1: Permanganate Titration (Back-Titration
Method)

This is a widely used and robust method for determining the concentration of nitrosylsulfuric
acid. The method involves the oxidation of nitrosylsulfuric acid with a known excess of
potassium permanganate, followed by the titration of the unreacted permanganate with a
standard solution of sodium oxalate.

Principle

In an acidic medium, potassium permanganate oxidizes nitrosylsulfuric acid to nitric acid and
sulfuric acid, while being reduced to manganese(ll) sulfate.[1] The reaction is as follows:

2KMnO4 + 5NOHSO4 + 2H20 - K2S04 + 2MnSO4 + 5HNOs3 + 2H2S04[1]

Since the reaction can be slow and subject to side reactions if the nitrosylsulfuric acid
concentration is high, a back-titration approach is employed.[1] A known excess of standard
potassium permanganate solution is added to the nitrosylsulfuric acid sample. The excess,
unreacted potassium permanganate is then determined by titrating with a standard solution of
sodium oxalate.
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The reaction between potassium permanganate and sodium oxalate in an acidic medium is:

2KMnOa4 + 5Naz2C204 + 8H2S04 - K2SOa4 + 2MnS0O4 + 5Na2S04 + 10CO2 + 8H20

Experimental Protocol

1. Reagent Preparation

e 0.1 N Potassium Permanganate (KMnQa4) Solution:
o Weigh approximately 3.2 g of KMnOa and dissolve it in 1000 mL of distilled water.
o Heat the solution to boiling for about 1 hour to oxidize any organic matter.

o Allow the solution to stand in the dark for at least 2 days to permit the precipitation of
manganese dioxide.

o Carefully filter the solution through a sintered glass funnel without disturbing the
precipitate. Store in a clean, dark glass bottle.

e 0.1 N Sodium Oxalate (Na2C204) Primary Standard Solution:

o Dry primary standard grade sodium oxalate at 105-110°C for at least 2 hours and cool in a
desiccator.

o Accurately weigh about 6.7 g of the dried Na2C204 and dissolve it in a 1000 mL volumetric
flask with distilled water.

o Ensure the solid is completely dissolved before diluting to the mark.
e Sulfuric Acid (H2SOa4) Solution (1+5):

o Slowly and carefully add 1 part of concentrated sulfuric acid to 5 parts of distilled water
with constant stirring. Allow the solution to cool.

2. Standardization of 0.1 N Potassium Permanganate Solution

o Pipette 25.00 mL of the 0.1 N sodium oxalate standard solution into a 250 mL Erlenmeyer
flask.
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Add 10 mL of the (1+5) sulfuric acid solution.
Heat the mixture to 60-70°C.

Titrate the hot solution with the prepared KMnOa solution from a burette. The permanganate
solution is added dropwise, and the pink color should disappear before the next drop is
added.

The endpoint is reached when a faint, persistent pink color remains for at least 30 seconds.

Repeat the titration at least three times and calculate the average normality of the KMnQOa
solution.

. Titration of Nitrosylsulfuric Acid Sample

Sample Preparation: If the expected concentration of nitrosylsulfuric acid is high (e.g.,
>20%), it must be diluted with concentrated sulfuric acid to prevent side reactions.[1] For
example, a 1:1 dilution for 20-40% NOHSOa.[2][3] Accurately weigh the diluted sample.

Accurately weigh approximately 1 g of the prepared nitrosylsulfuric acid sample into a 250
mL Erlenmeyer flask.

Carefully add a known excess volume (e.g., 40.00 mL) of the standardized 0.1 N KMnOa
solution to the flask.

Add 10 mL of the (1+5) sulfuric acid solution.
Gently heat the mixture to about 40°C to ensure the reaction goes to completion.[1]

Add a known volume of standardized 0.1 N sodium oxalate solution from a burette until the
pink color of the permanganate disappears and the solution becomes clear. Record the
volume of sodium oxalate solution added.

Heat the solution to 60-70°C.

Titrate the excess sodium oxalate with the standardized 0.1 N KMnOa solution until a faint,
persistent pink color is observed. Record the volume of KMnOa solution used in this step.
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4. Calculation

The concentration of nitrosylsulfuric acid in the sample can be calculated using the following
formula:

Percentage of NOHSOa4 = [((V1 * N1) - (V2 * N2)) * Eq. Wt. of NOHSO4] / (Sample Weight * 10)

Where:

V1 = Total volume of KMnOa4 added (mL)

N1 = Normality of KMnOa solution

V2 = Volume of Naz2C204 added (mL)

N2 = Normality of Na2C20a4 solution

Eq. Wt. of NOHSO4 = 63.54 g/eq

Method 2: Cerimetric Titration

Cerimetric titration is an alternative redox method that can be adapted for the determination of
nitrosylsulfuric acid. Ceric(IV) ions are strong oxidizing agents, and the titration is typically
carried out in an acidic medium.

Principle

Nitrosylsulfuric acid, being a nitrosating agent, can be oxidized by a standard solution of
ceric sulfate or ceric ammonium sulfate. The ceric(IV) ions are reduced to cerous(lll) ions.

Ce** + NO2~ (from NOHSOa4 hydrolysis) + H2O - Ce3* + NOs~ + 2H*

The endpoint of the titration is detected using a redox indicator, such as ferroin, which changes
color upon oxidation by the excess Ce(lV) ions.

Experimental Protocol

1. Reagent Preparation
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e 0.1 N Ceric Ammonium Sulfate Solution:

o Weigh approximately 66 g of ceric ammonium sulfate and dissolve it in a mixture of 30 mL
of concentrated sulfuric acid and 500 mL of distilled water with gentle heating.

o Cool the solution and filter it through a sintered glass crucible.
o Dilute the filtrate to 2000 mL in a volumetric flask with distilled water.
e Ferroin Indicator Solution:

o Dissolve 1.485 g of 1,10-phenanthroline monohydrate in 100 mL of a solution containing
0.695 g of ferrous sulfate heptahydrate.

 Sulfuric Acid (H2SOa4) Solution (5.25 N):
o Prepare by diluting concentrated sulfuric acid as required.
2. Standardization of 0.1 N Ceric Ammonium Sulfate Solution

o Accurately weigh about 0.2 g of primary standard arsenic trioxide (Asz203), previously dried at
105°C for 1 hour, and transfer it to a 500 mL flask.

e Dissolve the As203 in 25 mL of 8% wi/v sodium hydroxide solution.
e Add 100 mL of water and 30 mL of dilute sulfuric acid.
e Add 2-3 drops of ferroin indicator.

« Titrate with the ceric ammonium sulfate solution until the color changes from orange to a
very pale blue.

o Calculate the normality of the ceric solution.
3. Titration of Nitrosylsulfuric Acid Sample

e Accurately weigh a suitable amount of the nitrosylsulfuric acid sample and dissolve itin a
known volume of distilled water.
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o Transfer an aliquot of the sample solution to a 250 mL Erlenmeyer flask.

e Add 5 drops of 5.25 N sulfuric acid.

e Add 2-3 drops of ferroin indicator solution. The solution should turn orange.
« Titrate with the standardized 0.1 N ceric ammonium sulfate solution.

e The endpoint is reached when the color of the solution changes from orange to a persistent
pale blue.[4]

e Record the volume of the titrant used.
4. Calculation

The concentration of nitrosylsulfuric acid in the sample can be calculated using the following
formula:

Percentage of NOHSO4 = (V * N * Eq. Wt. of NOHSOa4 * 100) / (Sample Weight * 1000)
Where:

e V =Volume of Ceric Ammonium Sulfate solution used (mL)

e N = Normality of Ceric Ammonium Sulfate solution

e Eq. Wt. of NOHSO4 = 127.08 g/eq (assuming a 1-electron change)

Diagrams
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Caption: General workflow for titrimetric analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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